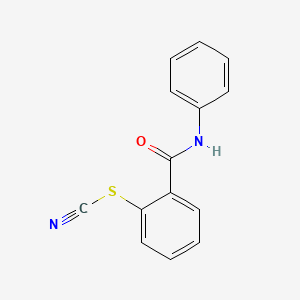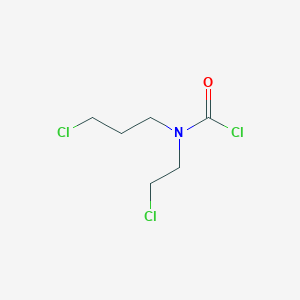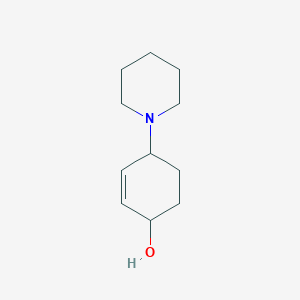
1,1-Dimethylsilecan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylsilecan-6-one is an organosilicon compound characterized by the presence of silicon atoms within its molecular structure. This compound is part of a broader class of silicon-containing organic compounds known for their unique chemical properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilecan-6-one can be synthesized through the polymerization of 1,1-disubstituted silacyclobutanes. This process involves heating the silacyclobutanes at atmospheric pressure or in sealed ampoules, typically within the temperature range of 150-200°C . The polymerization can occur without the need for catalysts, making it a relatively straightforward method.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the purity and consistency of the final product. The process often includes steps to remove impurities and control the polymerization conditions to achieve the desired molecular weight and properties.
化学反応の分析
Types of Reactions: 1,1-Dimethylsilecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silicon atoms, which can alter the reactivity of the compound compared to its carbon-based analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of silicon-oxygen bonds.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting silicon-oxygen bonds back to silicon-hydrogen bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
1,1-Dimethylsilecan-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
作用機序
The mechanism by which 1,1-Dimethylsilecan-6-one exerts its effects involves interactions with molecular targets and pathways specific to its silicon-containing structure. The presence of silicon atoms can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique biological and chemical activities .
類似化合物との比較
Cyclohexane: A carbon-based analog with similar structural features but lacking silicon atoms.
Cyclopentane: Another carbon-based analog with a different ring size.
Silacyclobutane: A related silicon-containing compound with a smaller ring structure
Uniqueness: 1,1-Dimethylsilecan-6-one stands out due to its silicon atoms, which impart unique chemical properties not found in purely carbon-based compounds. These properties include increased thermal stability, resistance to oxidation, and potential for forming strong silicon-oxygen bonds.
特性
CAS番号 |
63523-13-7 |
|---|---|
分子式 |
C11H22OSi |
分子量 |
198.38 g/mol |
IUPAC名 |
1,1-dimethylsilecan-6-one |
InChI |
InChI=1S/C11H22OSi/c1-13(2)9-5-3-7-11(12)8-4-6-10-13/h3-10H2,1-2H3 |
InChIキー |
ACPRDJPRSCMGRG-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCCC(=O)CCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)






![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

